Cas no 797004-56-9 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide is a synthetic benzamide derivative featuring a benzodioxole and piperidine sulfonyl moiety. This compound exhibits potential as an intermediate or bioactive molecule in pharmaceutical research due to its structurally diverse functional groups. The presence of the chloro and sulfonyl substituents enhances its reactivity and binding affinity, making it suitable for targeted drug development, particularly in receptor modulation or enzyme inhibition studies. Its well-defined chemical structure allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. The compound's stability and solubility profile further support its utility in preclinical applications. Proper handling and storage are recommended to maintain integrity.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide structure
797004-56-9 structure
Product Name:N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide
CAS No:797004-56-9
MF:C20H21ClN2O5S
MW:436.909143209457
CID:5446583
PubChem ID:2704676
Update Time:2025-06-08

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • VU0507420-1
    • N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide
    • STK825949
    • N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide
    • 797004-56-9
    • AKOS001133923
    • CCG-299585
    • N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide
    • Z27695403
    • F3010-0008
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide
    • N-(1,3-Benzodioxol-5-ylmethyl)-4-chloro-3-(1-piperidinylsulfonyl)benzamide
    • Inchi: 1S/C20H21ClN2O5S/c21-16-6-5-15(11-19(16)29(25,26)23-8-2-1-3-9-23)20(24)22-12-14-4-7-17-18(10-14)28-13-27-17/h4-7,10-11H,1-3,8-9,12-13H2,(H,22,24)
    • InChI Key: BMOVFAZAIICPQG-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C2OCOC2=C1)(=O)C1=CC=C(Cl)C(S(N2CCCCC2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 436.0859706g/mol
  • Monoisotopic Mass: 436.0859706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 93.3Ų

Experimental Properties

  • Density: 1.414±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.10±0.46(Predicted)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide Pricemore >>

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N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide Related Literature

Additional information on N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide

Professional Introduction to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide (CAS No. 797004-56-9)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 797004-56-9, represents a promising candidate for further exploration due to its unique structural features and potential biological activities. The presence of a benzodioxole moiety, combined with chloro and piperidine-sulfonyl substituents, suggests a rich chemical space for interaction with biological targets, making it an intriguing subject for medicinal chemists.

The benzodioxole ring system, also known as the tetrahydroisoquinoline scaffold, is well-documented for its role in various pharmacophores across multiple therapeutic areas. Its structural motif is frequently found in natural products and synthetic drugs, exhibiting properties such as analgesic, anti-inflammatory, and neuroactive effects. In the case of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide, the benzodioxole component is likely to contribute to the compound's binding affinity and selectivity towards specific enzymes or receptors.

Moreover, the chloro substituent at the 4-position of the benzamide ring introduces a region of electrophilic reactivity, which can be exploited for further derivatization or for facilitating interactions with nucleophilic sites on biological targets. The piperidine-1-sulfonyl group adds another layer of complexity, potentially enhancing solubility and metabolic stability while also influencing pharmacokinetic properties. This combination of structural elements makes N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide a versatile scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with high precision. These tools have been instrumental in identifying potential lead candidates like N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide that exhibit promising activity against targets associated with various diseases. For instance, studies have suggested that compounds containing the benzodioxole scaffold may interact with monoamine transporters and receptors, which are implicated in conditions such as depression and neurodegenerative disorders.

In addition to its potential applications in central nervous system (CNS) drug discovery, N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide may also exhibit activity against peripheral targets. The piperidine-sulfonyl moiety is particularly relevant in this context, as it has been shown to modulate the activity of enzymes involved in inflammation and pain signaling. By leveraging the structural diversity inherent in this compound class, researchers aim to develop next-generation therapeutics that offer improved efficacy and reduced side effects compared to existing treatments.

The synthesis of complex organic molecules like N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide requires meticulous planning and execution to ensure high yield and purity. Modern synthetic strategies often involve multi-step reactions that incorporate protecting group strategies to safeguard sensitive functional groups during the course of synthesis. Advances in catalytic methods have also streamlined certain transformations, making it possible to construct intricate molecular frameworks more efficiently than ever before.

Evaluation of the pharmacological profile of novel compounds such as N-(2H - 1 , 3 - benzodioxol - 5 - ylmethyl ) - 4 - chloro - 3 - ( piperidine - 1 - sulfonyl ) benzamide typically involves both in vitro and in vivo studies. In vitro assays are conducted to assess binding affinity to target proteins and enzymes, while animal models provide insights into pharmacokinetic behavior and therapeutic efficacy. These studies are crucial for determining whether a compound has sufficient potential to progress into clinical development.

The integration of high-throughput screening (HTS) technologies has revolutionized the process of identifying bioactive molecules. HTS allows for rapid testing of thousands of compounds against various biological targets simultaneously, significantly accelerating the drug discovery pipeline. Compounds like N-(2H - 1 , 3 - benzodioxol - 5 - ylmethyl ) - 4 - chloro - 3 - ( piperidine - 1 - sulfonyl ) benzamide, with their unique structural features, are prime candidates for HTS campaigns aimed at uncovering new therapeutic opportunities.

The future direction of research on compounds such as N-(2H - 1 , 3 - benzodioxol - 5 - ylmethyl ) - 4 - chloro - 3 - ( piperidine - 1 - sulfonyl ) benzamide will likely focus on optimizing their pharmacological properties through structure-based drug design. By understanding how these molecules interact with their biological targets at a molecular level, chemists can make informed modifications to enhance potency, selectivity, and bioavailability. Collaborative efforts between academia and industry are essential for translating these findings into tangible therapeutic benefits for patients worldwide.

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